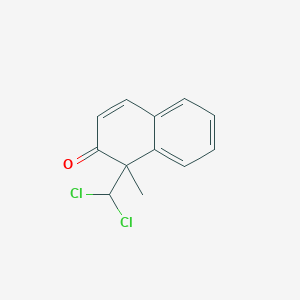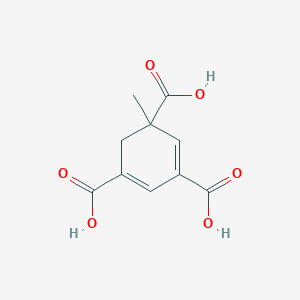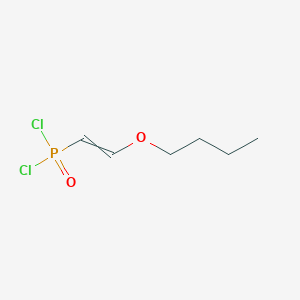
(2-Butoxyethenyl)phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Butoxyethenyl)phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a butoxyethenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxyethenyl)phosphonic dichloride typically involves the reaction of butoxyethene with phosphorus trichloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butoxyethene+PCl3→(2-Butoxyethenyl)phosphonic dichloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Butoxyethenyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding phosphonates or phosphoramidates.
Hydrolysis: In the presence of water, the compound hydrolyzes to form phosphonic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Common Reagents and Conditions
Substitution: Alcohols, amines, and thiols in the presence of a base.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Phosphonates: Formed by substitution reactions with alcohols.
Phosphoramidates: Formed by substitution reactions with amines.
Phosphonic Acids: Formed by hydrolysis or oxidation.
Wissenschaftliche Forschungsanwendungen
(2-Butoxyethenyl)phosphonic dichloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical tool in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism by which (2-Butoxyethenyl)phosphonic dichloride exerts its effects involves the interaction of the phosphonic dichloride group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or modification of molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylphosphonic dichloride: Similar in structure but with a methyl group instead of a butoxyethenyl group.
Ethylphosphonic dichloride: Contains an ethyl group instead of a butoxyethenyl group.
Phenylphosphonic dichloride: Contains a phenyl group instead of a butoxyethenyl group.
Uniqueness
(2-Butoxyethenyl)phosphonic dichloride is unique due to the presence of the butoxyethenyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it suitable for specialized applications where other phosphonic dichlorides may not be as effective.
Eigenschaften
CAS-Nummer |
13436-77-6 |
|---|---|
Molekularformel |
C6H11Cl2O2P |
Molekulargewicht |
217.03 g/mol |
IUPAC-Name |
1-(2-dichlorophosphorylethenoxy)butane |
InChI |
InChI=1S/C6H11Cl2O2P/c1-2-3-4-10-5-6-11(7,8)9/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
YFHCVJIQOZWQOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC=CP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)
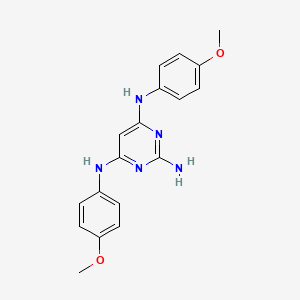
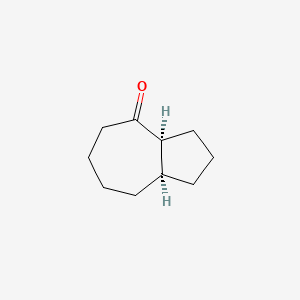
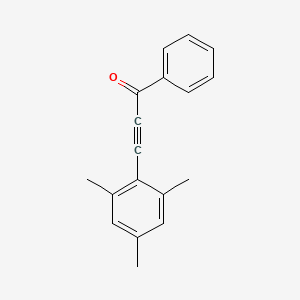

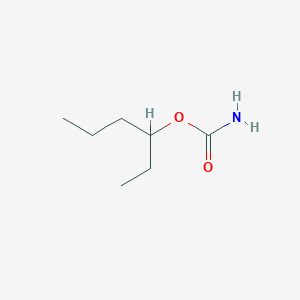
![(2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14724908.png)
![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)

